

Methyl Ricinoleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Methyl Ricinoleate	
Cat. No.:	B110599	Get Quote

Introduction: **Methyl ricinoleate**, the methyl ester of ricinoleic acid, is a versatile and promising bio-based chemical raw material derived from castor oil. Its unique chemical structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts a range of desirable physicochemical properties, making it a valuable ingredient in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of **methyl ricinoleate**, focusing on its synthesis, properties, and potential applications in research and drug development.

Physicochemical and General Properties of Methyl Ricinoleate

Methyl ricinoleate is a pale-yellow, viscous liquid with a mild, oily odor.[1] Its key properties are summarized in the table below.



Property	Value	References
Chemical Formula	С19Н36О3	[1][2]
Molecular Weight	312.49 g/mol	[2][3]
CAS Number	141-24-2	[1][2]
IUPAC Name	methyl (9Z,12R)-12- hydroxyoctadec-9-enoate	[3]
Synonyms	Ricinoleic acid methyl ester, Methyl 12-hydroxy-9- octadecenoate	[2][4]
Appearance	Pale-yellow, viscous liquid	[1]
Density	~0.920 - 0.925 g/cm³	[2]
Refractive Index	~1.460	[2]
Boiling Point	411.00 to 413.00 °C @ 760.00 mm Hg (estimated)	[5]
Flash Point	~154.6 °C (estimated)	[5]
Solubility	Insoluble in water; soluble in organic solvents like alcohol.	[5][6]
Purity (by GC)	≥ 75% - >98%	[2][6]

Synthesis of Methyl Ricinoleate

The primary method for synthesizing **methyl ricinoleate** is the transesterification of castor oil with methanol.[7] This reaction can be catalyzed by acids, bases, or enzymes. Base-catalyzed transesterification is common due to its higher reaction rates at lower temperatures.

Experimental Protocol: Base-Catalyzed Transesterification of Castor Oil

This protocol describes a common laboratory-scale synthesis of **methyl ricinoleate**.



Materials:

- Castor oil
- · Anhydrous methanol
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Petroleum ether
- Distilled water
- Anhydrous sodium sulfate
- Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)
- · Magnetic stirrer with heating plate
- Rotary evaporator

Procedure:

- Preparation of Catalyst Solution: Dissolve a measured amount of KOH (e.g., 1-1.5% w/w of castor oil) in anhydrous methanol.[8]
- Reaction Setup: Place a measured quantity of castor oil into a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Heat the oil to the desired reaction temperature (e.g., 65°C) with constant stirring.[8]
- Transesterification Reaction: Add the methanolic KOH solution to the heated castor oil. The typical methanol to oil molar ratio is between 6:1 and 12:1.[8] Allow the reaction to proceed for a specified time (e.g., 1-6 hours) with continuous stirring.[7][8]
- Separation of Glycerol: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of methyl ricinoleate and a lower layer of glycerol. Separate the lower glycerol layer.



• Purification:

- Wash the methyl ricinoleate layer with distilled water to remove any remaining catalyst, glycerol, and excess methanol. Repeat the washing until the wash water is neutral.
- Dry the washed methyl ricinoleate over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- For higher purity, the product can be distilled under reduced pressure.[3] A non-destructive liquid-liquid extraction method using an aqueous polar solvent can also be employed for enrichment, achieving purities of 95-99%.[9]
- Characterization: The final product can be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and structure.[7]

Table of Reaction Parameters and Yields from Literature:

Catalyst	Methanol:Oi I Molar Ratio	Temperatur e (°C)	Time (h)	Yield (%)	Reference
КОН	12:1	65	1	96	[8]
КОН	6:1	30	6	96.7	[7]
NaOH	-	70	1	-	[10]

Analytical Characterization Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for determining the purity of **methyl ricinoleate** and identifying other fatty acid methyl esters.

Typical GC Conditions:

• Column: Rtx-5MS (30 m × 0.25 mm × 0.25 μ m) or similar non-polar capillary column.[11]



- Carrier Gas: Helium.[11]
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 320°C at a rate of 20°C/min, and hold for 13 minutes.[11]
- Injector and Detector Temperature: Typically set higher than the final oven temperature.

The mass spectrum of **methyl ricinoleate** will show a molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **methyl ricinoleate**.

¹H NMR Chemical Shifts (in CDCl₃):[12]

Protons	Chemical Shift (δ, ppm)
-OCH₃	3.65 (s)
H-9, H-10 (olefinic)	5.54 (m), 5.39 (m)
H-12 (methine)	3.60 (m)
H-2 (methylene)	2.29 (t)
H-11 (methylene)	2.20 (m)
H-8 (methylene)	2.03 (m)
-CH ₂ - chain	1.21 - 1.60 (m)
-CH₃	0.87 (m)

¹³C NMR Chemical Shifts of Ethylenic Carbons (in CDCl₃):[13]



Carbon	Chemical Shift (δ, ppm)
C-9	133.32
C-10	125.28

Applications in Research and Drug Development

Methyl ricinoleate and its derivatives are gaining interest in the pharmaceutical and biomedical fields due to their biocompatibility, biodegradability, and unique chemical functionality.

Anti-inflammatory Potential and Signaling Pathways

Ricinoleic acid, the precursor to **methyl ricinoleate**, has demonstrated both pro- and anti-inflammatory effects.[14] It is believed that **methyl ricinoleate** may exert its biological effects after in vivo hydrolysis to ricinoleic acid.[15][16][17] One of the proposed mechanisms for the anti-inflammatory action of fatty acids is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARy.[18] PPARy is a nuclear receptor that plays a key role in regulating inflammation, lipid metabolism, and glucose homeostasis.[18][19]

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Drug Delivery Systems

Methyl ricinoleate can serve as an excipient in drug formulations, acting as a surfactant, emulsifier, or the oil phase in emulsions and microemulsions.[2][6] These lipid-based drug delivery systems are particularly useful for enhancing the solubility and bioavailability of poorly water-soluble drugs.[20]

Nanoemulsions: Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[21] They can be formulated using **methyl ricinoleate** as the oil phase to encapsulate lipophilic drugs.

Protocol for a Cytotoxicity Assay (MTT Assay):



This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.

Materials:

- Cultured cells (e.g., cell line relevant to the research)
- 96-well plates
- Complete culture medium
- Methyl ricinoleate (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of methyl ricinoleate in culture medium. Remove the old
 medium from the cells and add the different concentrations of the test compound. Include
 untreated cells as a negative control and a vehicle control (medium with the solvent used to
 dissolve methyl ricinoleate).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of methyl ricinoleate compared to the untreated control.

Conclusion

Methyl ricinoleate is a highly versatile and sustainable chemical raw material with significant potential in various scientific and industrial sectors. Its well-defined physicochemical properties, coupled with its biocompatibility and interesting biological activities, make it a compelling candidate for further research and development, particularly in the fields of drug delivery and novel biomaterials. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals looking to explore the applications of this promising bio-based compound.

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